molecular formula C6H11N5O5S B12719456 2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate CAS No. 20350-44-1

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate

Cat. No.: B12719456
CAS No.: 20350-44-1
M. Wt: 265.25 g/mol
InChI Key: CPBWQWQPPDBUKA-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate is a chemical compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate typically involves the reduction of pterin derivatives. One common method is the catalytic hydrogenation of 2-amino-4-hydroxy-6,7-dimethylpteridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its sulphate form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pterin derivatives.

    Reduction: It can be reduced to form tetrahydropterin derivatives.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pterin derivatives.

    Reduction: Tetrahydropterin derivatives.

    Substitution: Substituted pteridines with various functional groups.

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various pteridine derivatives.

    Biology: Plays a role in the study of enzyme cofactors and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including its role in the synthesis of folate derivatives.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate involves its interaction with various enzymes and metabolic pathways. It acts as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor for the hydroxylation of aromatic amino acids. The compound interacts with enzymes such as dihydropteridine reductase and sepiapterin reductase, playing a crucial role in the biosynthesis of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(1,2,3-trihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one: Similar structure but with additional hydroxyl groups.

    2-Amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one: Similar structure but with methyl groups.

Uniqueness

2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate is unique due to its specific sulphate form, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where solubility and stability are crucial factors.

Properties

CAS No.

20350-44-1

Molecular Formula

C6H11N5O5S

Molecular Weight

265.25 g/mol

IUPAC Name

2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid

InChI

InChI=1S/C6H9N5O.H2O4S/c7-6-10-4-3(5(12)11-6)8-1-2-9-4;1-5(2,3)4/h8H,1-2H2,(H4,7,9,10,11,12);(H2,1,2,3,4)

InChI Key

CPBWQWQPPDBUKA-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O

Origin of Product

United States

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